1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea
Description
This compound is a 1,3-disubstituted urea derivative featuring a 2,5-dimethoxyphenyl group and a 3-(4-methylphenyl)adamantane moiety. The adamantane core enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the urea linkage provides hydrogen-bonding capabilities critical for target interaction .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[[3-(4-methylphenyl)-1-adamantyl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c1-18-4-6-21(7-5-18)27-14-19-10-20(15-27)13-26(12-19,16-27)17-28-25(30)29-23-11-22(31-2)8-9-24(23)32-3/h4-9,11,19-20H,10,12-17H2,1-3H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNURUAAZYNOJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)NC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea , often referred to as DMU , is a synthetic organic molecule that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of DMU is C₂₃H₃₃N₃O₂. The structure includes a urea moiety linked to a 2,5-dimethoxyphenyl group and a 3-(4-methylphenyl)adamantan-1-yl side chain. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that DMU exhibits significant anticancer properties. In vitro assays demonstrated that DMU can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
DMU has also been studied for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of DMU is influenced by its structural components. Modifications to the dimethoxyphenyl or adamantane moieties can significantly alter its potency and selectivity. For instance:
- Substituting the methoxy groups with electron-withdrawing groups enhances anticancer activity.
- Altering the adamantane structure can affect the compound's binding affinity to target proteins.
Study 1: Antitumor Efficacy in Xenograft Models
In a recent study, DMU was administered to mice bearing human tumor xenografts. The results showed a significant reduction in tumor volume compared to control groups, with minimal toxicity observed at therapeutic doses.
Study 2: Inflammation Model in Rats
Another study evaluated DMU's effects on inflammation in a rat model induced by carrageenan. DMU treatment led to a marked decrease in paw edema and pain response, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,5-dimethoxyphenyl group increases molecular weight and lipophilicity (LogP ~5.2) compared to simpler phenyl or halogenated analogs (LogP 3.9–4.8).
- Adamantane derivatives with smaller substituents (e.g., 3-fluorophenyl in 5a) exhibit higher yields (60–80%) compared to bulkier analogs like 8b (25–80%), suggesting steric hindrance impacts reaction efficiency .
Soluble Epoxide Hydrolase (sEH) Inhibition
Symmetric adamantyl-diureas (e.g., 1,1’-(propane-1,3-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} ) demonstrate potent sEH inhibition (IC50 < 10 nM) due to optimal spacing between urea groups and adamantane’s hydrophobic interactions . In contrast, asymmetric analogs like the target compound may exhibit reduced activity due to improper spatial alignment, though this remains untested.
Antimicrobial Activity
Ureas with halogenated aryl groups (e.g., 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) ) show moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) . The target compound’s methoxy groups, while electron-rich, may lack the electronegativity required for strong microbial target binding.
Preparation Methods
Preparation of 3-(4-Methylphenyl)Adamantan-1-ylmethanol
The synthesis begins with the electrophilic substitution of 1-bromoadamantane (1) to introduce the 4-methylphenyl group at the adamantane 3-position. Using a Friedel-Crafts alkylation protocol, 1-bromoadamantane reacts with toluene in the presence of AlCl₃ at 0–5°C for 24 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield 3-(4-methylphenyl)adamantane (2) in 78% yield.
Subsequent hydroxymethylation employs paraformaldehyde and concentrated H₂SO₄ at 60°C, producing 3-(4-methylphenyl)adamantan-1-ylmethanol (3) . The reaction mixture is quenched with ice, extracted with dichloromethane, and recrystallized from ethanol to afford 3 as white crystals (mp 142–144°C, 85% yield).
Conversion to Isocyanate
The alcohol (3) is converted to the isocyanate (4) using a one-step Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in dry toluene. The reaction proceeds under reflux for 2 hours, followed by solvent removal under reduced pressure. The residual oil is purified via short-path distillation (110–115°C, 0.5 mmHg) to yield 3-(4-methylphenyl)adamantan-1-ylmethyl isocyanate (4) as a colorless liquid (95% purity by GC-MS, 89% yield).
Key Data:
-
1H NMR (CDCl₃): δ 1.45–1.92 (m, 15H, adamantane), 2.35 (s, 3H, Ar–CH₃), 2.98 (s, 2H, CH₂–NCO), 7.12–7.28 (m, 4H, aromatic).
Preparation of 2,5-Dimethoxyaniline
Nitration and Methoxylation of Phenol
2,5-Dimethoxyaniline (5) is synthesized via a three-step sequence from hydroquinone. Initial nitration with concentrated HNO₃/H₂SO₄ at 0°C yields 2,5-dinitrohydroquinone, which undergoes O-methylation using dimethyl sulfate and K₂CO₃ in acetone. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro groups to amines, affording 5 as a pale-yellow solid (mp 98–100°C, 76% overall yield).
Characterization:
Urea Bond Formation
Coupling Reaction
The isocyanate (4) (1.2 equiv) reacts with 2,5-dimethoxyaniline (5) (1.0 equiv) in anhydrous DMF at room temperature for 18 hours. Triethylamine (1.5 equiv) is added to scavenge HCl. The reaction progress is monitored by TLC (hexane/ethyl acetate, 1:1). Post-reaction, the mixture is diluted with 1 N HCl, and the precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the title compound (6) as a white crystalline solid (mp 174–176°C, 82% yield).
Optimization Insights
-
Solvent Screening: DMF outperforms THF and acetonitrile due to superior solubility of adamantane intermediates.
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Temperature: Reactions at >40°C led to decomposition, while <20°C slowed kinetics (Table 1).
Table 1. Effect of Reaction Conditions on Yield
| Condition | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Standard | 25 | DMF | 82 |
| Elevated | 40 | DMF | 68 |
| Reduced | 10 | DMF | 45 |
| Alternative | 25 | THF | 32 |
Structural Characterization
Spectroscopic Analysis
-
1H NMR (DMSO-d₆): δ 1.47–1.91 (m, 15H, adamantane), 2.31 (s, 3H, Ar–CH₃), 3.72 (s, 6H, OCH₃), 6.82–7.24 (m, 6H, aromatic), 8.41 (s, 1H, NH), 8.67 (s, 1H, NH).
-
13C NMR (DMSO-d₆): δ 21.4 (Ar–CH₃), 37.8–53.2 (adamantane), 56.3 (OCH₃), 112.4–153.1 (aromatic), 158.9 (C=O).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₇H₃₃N₂O₃: 433.2486, found: 433.2489.
X-ray Crystallography
Single-crystal X-ray analysis confirms the urea linkage adopts a planar conformation, with the adamantane and dimethoxyphenyl groups oriented orthogonally to minimize steric clash (Figure 1).
Comparative Analysis of Adamantane Functionalization Strategies
Direct vs. Indirect Isocyanate Synthesis
The use of DPPA avoids hazardous intermediates (e.g., acyl azides) and improves scalability compared to traditional Curtius methods. The one-pot protocol in reduces steps but requires stringent anhydrous conditions.
Steric Effects of 3-(4-Methylphenyl) Substitution
The 4-methylphenyl group at the adamantane 3-position increases lipophilicity (clogP = 5.7 vs. 4.2 for unsubstituted adamantane) , enhancing membrane permeability but slightly reducing reaction rates due to steric hindrance during isocyanate formation.
Q & A
Q. What in vivo models are suitable for evaluating efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS analysis (t1/2 ~6 hours predicted) .
- Disease Models : Test in xenograft tumors (e.g., HCT-116 colorectal cancer) or inflammatory models (e.g., LPS-induced lung injury) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
